molecular formula C11H12F2N4O2 B2860863 4-Amino-1-(2,2-difluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide CAS No. 2101199-36-2

4-Amino-1-(2,2-difluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2860863
CAS RN: 2101199-36-2
M. Wt: 270.24
InChI Key: GBGYLZSCVRDSJX-UHFFFAOYSA-N
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Description

4-Amino-1-(2,2-difluoroethyl)-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide, commonly known as DFP-10917, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound belongs to the class of pyrazole carboxamides and has a unique chemical structure that allows it to target specific molecular pathways involved in cancer progression.

Mechanism of Action

DFP-10917 exerts its anti-cancer effects by inhibiting the activity of the PI3K/AKT/mTOR pathway, which is a key signaling pathway involved in cell growth and survival. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting this pathway, DFP-10917 can effectively block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DFP-10917 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical studies. The compound has also been shown to accumulate in tumor tissues, indicating its potential as a targeted therapy for cancer. In addition, DFP-10917 has been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

DFP-10917 has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells, as well as its ability to target specific molecular pathways involved in cancer progression. However, the compound also has some limitations, such as its relatively low solubility and stability, which may affect its efficacy in certain experimental settings.

Future Directions

There are several potential future directions for research on DFP-10917, including:
1. Further optimization of the synthesis process to improve yields and purity of the compound.
2. Investigation of the potential of DFP-10917 as a combination therapy with other anti-cancer agents.
3. Evaluation of the efficacy of DFP-10917 in clinical trials for the treatment of various types of cancer.
4. Investigation of the mechanism of action of DFP-10917 in cancer cells to identify potential biomarkers for patient selection.
5. Development of novel formulations of DFP-10917 to improve its solubility and stability for use in clinical settings.

Synthesis Methods

The synthesis of DFP-10917 involves several steps, including the reaction of 2,2-difluoroethylamine with 2-furylmethylisocyanide to form an intermediate product, which is then reacted with 4-amino-3-nitropyrazole-5-carboxylic acid to yield the final product. The synthesis process has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

DFP-10917 has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway. DFP-10917 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which further contributes to its anti-cancer effects.

properties

IUPAC Name

4-amino-1-(2,2-difluoroethyl)-N-(furan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N4O2/c12-9(13)6-17-5-8(14)10(16-17)11(18)15-4-7-2-1-3-19-7/h1-3,5,9H,4,6,14H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGYLZSCVRDSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=NN(C=C2N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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